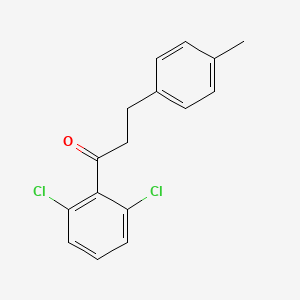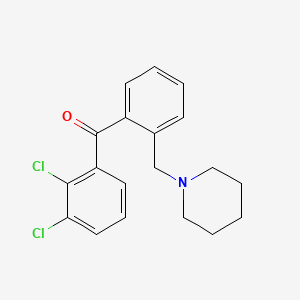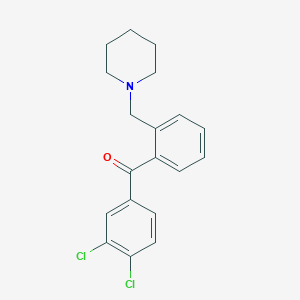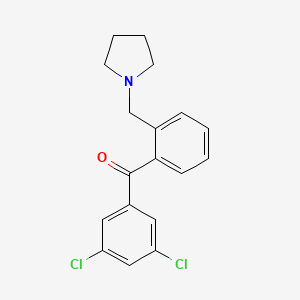
2',6'-Dichloro-3-(4-methylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Dichloro-3-(4-methylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2O . It is used for experimental and research purposes .
Molecular Structure Analysis
The molecular structure of 2’,6’-Dichloro-3-(4-methylphenyl)propiophenone consists of a propiophenone backbone with a 4-methylphenyl group at the 3-position and two chlorine atoms at the 2’ and 6’ positions of the phenyl ring .Physical And Chemical Properties Analysis
2’,6’-Dichloro-3-(4-methylphenyl)propiophenone has a molecular weight of 293.19 . It has a density of 1.23g/cm3 and a boiling point of 384.7ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Copolymerization Applications
- Copolymers of Trisubstituted Ethylenes and Styrene: Researchers studied electrophilic trisubstituted ethylenes, including variants like 2,6-dichlorophenyl, for copolymerization with styrene. These copolymers exhibited high glass transition temperatures, indicating a decrease in chain mobility due to the high dipolar character of the substituted ethylenes (Kim et al., 1999).
Synthesis and Chemical Reactivity
- Synthesis of Methoxylated Propiophenones: A study on the semisynthesis of natural methoxylated propiophenones involved the use of 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) and dichlorophenyl variants, highlighting the compound's role in chemical synthesis processes (Joshi et al., 2005).
- Chlorination of Ketones: Chlorination of propiophenone, including dichlorophenyl derivatives, leads to various acids like 2-phenylglyceric acid, showcasing the compound's reactivity and utility in chlorination processes (Cossar et al., 1991).
Complex Formation and Catalysis
- Tungsten(VI) Complexes with Aminobis(phenolato) Ligands: The study on Tungsten(VI) complexes involving dichlorophenyl variants indicates the compound's potential in forming complex metal-ligand structures, useful in catalysis and materials science (Lehtonen & Sillanpää, 2004).
Pesticide Synthesis
- Labelled Organophosphorus Pesticides: The synthesis of carbon-14 labelled o-(2,6-dichloro-4-methylphenyl) O,O-dimethyl phosphorothioate, a soil fungicide, utilized 2,6-dichloro-4-methylphenyl derivatives, demonstrating the compound's role in developing labelled compounds for agricultural studies (Yoshitake et al., 1979).
Wirkmechanismus
Safety and Hazards
The safety data sheet for propiophenone, a related compound, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction .
Eigenschaften
IUPAC Name |
1-(2,6-dichlorophenyl)-3-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-11-5-7-12(8-6-11)9-10-15(19)16-13(17)3-2-4-14(16)18/h2-8H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFDYKMZYSFSRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644153 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898769-46-5 |
Source


|
| Record name | 1-(2,6-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 8-oxo-8-[2-(piperidinomethyl)phenyl]octanoate](/img/structure/B1360449.png)




![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methyl benzophenone](/img/structure/B1360458.png)
![2,4-Dimethyl-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1360460.png)
![(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(2,6-dimethylphenyl)methanone](/img/structure/B1360462.png)
![(3,5-Dimethylphenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone](/img/structure/B1360464.png)
![Ethyl 6-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate](/img/structure/B1360465.png)